molecular formula C14H14BrN3O2 B2496702 (5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-11-1

(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2496702
CAS RN: 2034293-11-1
M. Wt: 336.189
InChI Key: PPICPMTVFMHPQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, utilizing various reagents and catalysts to construct the desired molecular framework. While the specific synthesis pathway for the mentioned compound is not directly detailed in available literature, similar compounds have been synthesized through methods such as cyclization reactions, etherification, and Beckmann rearrangement, providing insights into potential synthetic routes (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the compound's geometric parameters, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. The structural analysis of similar compounds has revealed non-planar geometries and identified crystallographic parameters, offering insights into the molecular structure of the compound (Dhonnar et al., 2021).

Chemical Reactions and Properties

Organic compounds can undergo a variety of chemical reactions, including but not limited to addition, substitution, elimination, and rearrangement reactions. The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the presence of a bromo group can facilitate substitution reactions, while a cyclopropyl group might be involved in ring-opening reactions under certain conditions. Studies on similar molecules have shown reactions such as Dimroth rearrangement, indicating the potential reactivity pathways for the compound (Cao et al., 2008).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal form, are critical for their practical application and handling. These properties are determined by the molecular structure and the intermolecular forces present, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The analysis of similar compounds provides a basis for predicting the physical properties of the compound of interest (Cao et al., 2010).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity towards other chemicals, stability under various conditions, and the types of chemical bonds it can form. These properties are fundamentally related to the compound's electronic structure, including the distribution of electrons across orbitals and the presence of reactive functional groups. Studies on structurally related compounds, examining their reactivity and stability, offer insights into the chemical behavior of the compound (Butler et al., 1984).

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial, Antioxidant Activities : Pyrazole derivatives, including those with furan moieties, have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds displayed moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities, as confirmed by spectral analysis and molecular docking analysis (Golea Lynda, 2021).
  • In Vitro Cytotoxicity Testing : Derivatives including the bromobenzofuran moiety have been synthesized and tested for in vitro cytotoxicity against various human cancer cell lines, indicating significant inhibitory abilities, particularly on Hep-G2 cells (Nguyễn Tiến Công et al., 2020).
  • Anti-inflammatory Activity : Novel pyrazole derivatives of gallic acid were synthesized and shown to exhibit good anti-inflammatory activity in vivo, suggesting potential therapeutic applications (S. Arunkumar et al., 2009).

Antimicrobial and Anticancer Applications

  • Antimicrobial Evaluation : Compounds with a pyrazole backbone were synthesized and evaluated for antimicrobial properties. Notably, some synthesized compounds showed potent antibacterial activity, highlighting their potential as antimicrobial agents (Farag M. A. Altalbawy, 2013).
  • Anticoronavirus and Antitumoral Activity : A series of pyrazole derivatives were synthesized and tested for both antiviral and antitumoral activities. Some derivatives showed promising in vitro activity against coronaviruses and human cancer cell lines, suggesting a potential for dual-purpose therapeutic applications (Parameshwara Chary Jilloju et al., 2021).

properties

IUPAC Name

(5-bromofuran-2-yl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-13-4-3-12(20-13)14(19)17-5-6-18-10(8-17)7-11(16-18)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPICPMTVFMHPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

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